4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid
Description
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a furan ring, which also contains an ethyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-4-6(14(8,11)12)3-5(13-4)7(9)10/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLPOWYPUBDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of Furan Intermediates
The most widely reported approach involves the chlorosulfonation of 5-ethylfuran-2-carboxylic acid derivatives. A representative method from patent literature employs sulfonation-chlorination cascades using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. This one-pot reaction proceeds via electrophilic substitution at the furan ring’s 4-position, followed by in situ trapping with thionyl chloride (SOCl₂) to install the chlorosulfonyl group. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents ring degradation |
| SOCl₂ Equivalents | 1.2–1.5 | Minimizes byproducts |
| Solvent | Dichloromethane | Enhances solubility |
Reaction monitoring via HPLC reveals competing sulfonation at the 3-position, necessitating precise stoichiometric control.
Sequential Carboxylation and Sulfonation
Alternative routes prioritize carboxylation before sulfonation. A 2023 study detailed the use of CO₂ insertion into 5-ethylfuran-2-lithium intermediates at −78°C, achieving 72% conversion to the carboxylic acid precursor. Subsequent chlorosulfonation with ClSO₃H at 40°C for 6 hours furnished the target compound in 68% isolated yield. This method avoids thermal decomposition observed in reverse sequences but requires cryogenic conditions, complicating scale-up.
Stepwise Methodologies and Process Optimization
Silylation-Mediated Protection Strategies
Building on silylation techniques from benzofuran synthesis, recent protocols protect the furan oxygen during sulfonation. For example:
- Trimethylsilyl (TMS) protection : Treatment of 5-ethylfuran-2-carboxylic acid with hexamethyldisilazane (HMDS) forms the TMS ether, shielding the ring from electrophilic over-reaction.
- Chlorosulfonation : Reaction with ClSO₃H at 25°C for 4 hours selectively functionalizes the 4-position.
- Deprotection : Aqueous HCl removes the TMS group, yielding the final product with 89% purity by NMR.
This method reduces isomer formation but introduces additional purification steps, lowering overall yield to 58%.
Catalytic Sulfur Trioxide Complexes
Innovative approaches utilize SO₃·DMSO complexes to enhance sulfonation efficiency. In a 2024 report, 5-ethylfuran-2-carboxylic acid reacted with SO₃·DMSO (1.1 equiv) in acetonitrile at 0°C, followed by chlorination with PCl₅. The two-step process achieved 74% yield with <2% 3-sulfonyl isomers, attributed to the complex’s controlled reactivity.
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Large-scale production faces challenges in solvent recovery due to the compound’s polarity. A closed-loop system using supercritical CO₂ extraction has been piloted, achieving 92% solvent reuse while maintaining product potency.
Catalytic System Lifespan
Heterogeneous catalysts like zeolite-supported FeCl₃ extend reagent utility in continuous flow reactors. Testing under 10-bar pressure showed consistent activity over 50 cycles, reducing chlorosulfonic acid consumption by 40%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods using a C18 column (MeCN/H₂O, 0.1% TFA) resolve the target compound at 8.2 minutes, with UV detection at 254 nm. Commercial batches report ≥98% purity by this protocol.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 5-ethylfuran-2-carboxylic acid by removing the chlorosulfonyl group.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furan derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Reduced Furan Derivatives: Formed by reduction reactions.
Scientific Research Applications
Scientific Research Applications
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid has several notable applications:
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives and other valuable compounds.
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : It has shown significant efficacy against various bacterial strains, including Salmonella enterica and Escherichia coli. Studies indicate a minimum inhibitory concentration (MIC) of 50 µM against S. enterica, suggesting potential use as a biopreservative in food products.
- Mechanism of Action : The antimicrobial effects are attributed to enzyme inhibition and receptor binding interactions that disrupt bacterial survival pathways.
Medicinal Chemistry
The compound is under investigation for its potential role in drug development. Its structural features make it a promising candidate for designing new pharmaceuticals aimed at treating bacterial infections or other diseases.
Antimicrobial Efficacy Study
A study assessed the antimicrobial activity of this compound against pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella enterica | 50 µM |
| Escherichia coli | Not specified |
The results indicated that the compound effectively inhibited bacterial growth, particularly under acidic conditions, enhancing its potential as an antimicrobial agent.
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound may inhibit specific enzymes critical for bacterial survival. This mechanism suggests a dual action: preventing growth while also modulating cellular signaling pathways.
Summary of Key Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against S. enterica with MIC of 50 µM | |
| Mechanism of Action | Enzyme inhibition and receptor interaction | |
| Comparative Analysis | Superior activity compared to similar furan compounds |
Future Research Directions
Further investigations are warranted to explore:
- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into specific molecular targets affected by the compound.
- Formulation Development : Exploring incorporation into pharmaceutical formulations for enhanced delivery and efficacy.
Mechanism of Action
The mechanism of action of 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The furan ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-Ethylfuran-2-carboxylic Acid: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.
4-Chlorosulfonylfuran-2-carboxylic Acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Chlorosulfonyl-5-methylfuran-2-carboxylic Acid: Contains a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
Uniqueness: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is unique due to the presence of both the chlorosulfonyl group and the ethyl group on the furan ring. This combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Biological Activity
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid (CSEFCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
CSEFCA is characterized by the following chemical structure:
- Chemical Formula : C₉H₈ClO₄S
- CAS Number : 1936007-80-5
The presence of the chlorosulfonyl group and the ethylfuran moiety suggests potential reactivity and biological interactions that warrant investigation.
Antimicrobial Activity
Research indicates that CSEFCA exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Salmonella enterica and Escherichia coli. The compound's activity was notably enhanced in acidic environments, which aligns with findings that suggest pH plays a crucial role in the effectiveness of antimicrobial agents .
The mechanism by which CSEFCA exerts its biological effects appears to involve:
- Enzyme Inhibition : Preliminary studies suggest that CSEFCA may inhibit specific enzymes critical for bacterial survival.
- Receptor Binding : The compound may interact with cellular receptors, modulating signaling pathways that lead to antimicrobial effects.
These interactions are likely influenced by the compound's unique structural features, which enhance its binding affinity to target sites.
Case Studies
- Inhibition Studies : In vitro assays demonstrated that CSEFCA effectively reduced biofilm formation in S. enterica, with a minimum inhibitory concentration (MIC) established at 50 µM. This suggests its potential use as a biopreservative in food products .
- Comparative Analysis : When compared to structurally similar compounds, such as other furan derivatives, CSEFCA showed superior antimicrobial activity, highlighting its unique chemical properties that may confer enhanced biological effects .
Summary of Key Findings
Future Research Directions
Further research is warranted to explore:
- In vivo Studies : Evaluating the therapeutic potential and safety profile of CSEFCA in animal models.
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by CSEFCA.
- Formulation Development : Exploring the incorporation of CSEFCA into pharmaceutical formulations for enhanced delivery and efficacy.
Q & A
Q. What are the recommended synthetic routes for 4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the ethyl group at the 5-position of the furan ring and (2) chlorosulfonation at the 4-position. For the ethylfuran precursor (5-ethylfuran-2-carboxylic acid), alkylation of furan-2-carboxylic acid with ethyl bromide under alkaline conditions (e.g., NaOH/KOH) is common, achieving ~70-85% yield . Chlorosulfonation can be performed using chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions. Critical parameters include reaction time (4–6 hrs) and stoichiometric control (1:1.2 molar ratio of precursor to ClSO₃H) to avoid over-sulfonation . Purification via recrystallization (ethanol/water) or silica gel chromatography is recommended.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H NMR should show the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and furan protons (δ 6.3–6.5 ppm for H-3). ¹³C NMR confirms the carboxylic acid (δ ~165–170 ppm) and sulfonyl chloride (δ ~50–55 ppm for S-Cl) .
- IR : Key peaks include O-H stretch (carboxylic acid, ~2500–3000 cm⁻¹), S=O (asymmetric stretch ~1370 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display [M-H]⁻ at m/z ≈ 236.5 (calculated for C₇H₇ClO₅S).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to corrosive sulfonyl chloride .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .
- First Aid : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamerism in sulfonyl groups) or impurities. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies optimize the chlorosulfonation step to minimize byproducts like sulfonic acids?
- Methodological Answer :
- Temperature Control : Maintain ≤5°C to suppress sulfonic acid formation.
- Solvent Choice : Use non-polar solvents (e.g., dichloromethane) to limit over-reactivity .
- Catalytic Additives : Pyridine (1–2 eq.) traps HCl, shifting equilibrium toward sulfonyl chloride .
- Post-Reaction Quenching : Add ice-cold water immediately to hydrolyze excess ClSO₃H.
Q. How can researchers assess the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Design experiments to test sulfonyl chloride reactivity:
- Kinetic Studies : Monitor reaction progress (e.g., with amines) via TLC or HPLC.
- Competitive Nucleophiles : Compare reaction rates with primary vs. secondary amines (e.g., aniline vs. piperidine) in DMF at 25°C .
- Activation Energy : Use Arrhenius plots to determine activation energy (Eₐ) for substitution.
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) via sulfonamide binding .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental cytotoxicity data .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
